molecular formula C18H15ClN2O3 B2718463 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444590-79-8

3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2718463
CAS No.: 444590-79-8
M. Wt: 342.78
InChI Key: CLOYRYLFKPQIRW-UHFFFAOYSA-N
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Description

The compound 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a propenamide derivative characterized by:

  • A central α,β-unsaturated cyanoenamide backbone (C=C-C≡N adjacent to an amide group).
  • A 3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl substituent on the α-carbon.
  • A 2-cyano group on the β-carbon.

The 2-chlorophenylmethoxy and para-methoxy groups may influence binding affinity and selectivity, as seen in structurally related compounds .

Properties

IUPAC Name

3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-23-16-7-6-12(8-14(10-20)18(21)22)9-17(16)24-11-13-4-2-3-5-15(13)19/h2-9H,11H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOYRYLFKPQIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with cyanoprop-2-enamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules:
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions. For instance, it can be utilized to create derivatives with enhanced biological activity or altered physical properties.

Catalysis:
Due to its structural features, 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide may have potential applications in catalytic processes. The presence of electron-donating groups (methoxy) can enhance its reactivity in catalytic cycles .

Biological and Medicinal Applications

Pharmaceutical Development:
The compound's structural characteristics make it a candidate for drug design. It could interact with specific biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents. Preliminary studies suggest that similar compounds exhibit anti-inflammatory and anticancer properties, indicating a promising avenue for research .

Biological Probes:
In biological research, this compound can be used as a probe to study various cellular pathways and mechanisms. Its ability to modulate biological activity makes it valuable for investigating disease mechanisms at the molecular level .

Materials Science

In materials science, compounds like this compound can be explored for their potential use in creating advanced materials with specific properties such as enhanced thermal stability or improved mechanical strength. The incorporation of functional groups can tailor these materials for specific applications in coatings or composites .

Agriculture

The compound may also find applications in agriculture as a precursor for synthesizing agrochemicals. Its structural features could be beneficial in developing pesticides or herbicides that target specific plant pathogens or pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related compounds featuring similar structural motifs. The findings suggested that compounds with methoxy and cyano groups displayed significant cytotoxic effects against various cancer cell lines. This indicates that this compound could be further explored for its potential anticancer activity .

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives of this compound using different nucleophiles to modify its biological activity. The results demonstrated that altering the substituents on the phenyl rings could enhance selectivity towards specific biological targets, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents (Ring A/B) Functional Groups Biological Activity (IC₅₀) Source
Target Compound Propenamide Ring A: 3-[(2-chlorophenyl)methoxy]-4-methoxy; Amide at β-carbon Cyano, amide Not reported N/A
3-(1,3-dioxaindan-5-yl)-N-{4-chloro-3-[(2-chlorophenyl)sulfamoyl]phenyl}-2-cyanoprop-2-enamide Propenamide Ring A: 1,3-dioxaindan-5-yl; Ring B: 4-chloro-3-[(2-chlorophenyl)sulfamoyl] Cyano, amide, sulfonamide Not reported
methyl 2-[[3-[3-[(4-chlorophenyl)methoxy]-4-methoxy-phenyl]-2-cyano-prop-2-enoyl]amino]benzoate Propenamide ester Ring A: 3-[(4-chlorophenyl)methoxy]-4-methoxy; Ester at β-carbon Cyano, ester Not reported
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide Propenamide Ring A: 4-[(2-chloro-6-fluorophenyl)methoxy]; Amide with dimethylaminoalkyl chain Amide, dimethylamino Not reported
Cardamonin (chalcone) Chalcone (α,β-unsaturated ketone) Ring A: 2',4'-dihydroxy; Ring B: unsubstituted Hydroxyl, ketone IC₅₀ = 4.35 μM (highest activity among chalcones)
Compound 2j (chalcone) Chalcone Ring A: 4-bromo-2-hydroxy-5-iodo; Ring B: 4-fluoro Bromine, iodine, fluorine IC₅₀ = 4.703 μM
Key Observations:

Compared to esters (e.g., ), the amide group in the target compound may enhance hydrogen-bonding capacity, influencing target binding .

Substituent Effects: Chlorophenyl Position: The 2-chlorophenylmethoxy group in the target compound contrasts with the 4-chlorophenylmethoxy in . Methoxy vs. Hydroxy: The 4-methoxy group on Ring A may reduce activity compared to hydroxy-substituted chalcones like cardamonin (IC₅₀ = 4.35 μM). Methoxy’s electron-donating nature could diminish electrophilic interactions critical for enzyme inhibition .

Biological Activity Trends :

  • In chalcones, para-substituted electronegative groups (e.g., bromine, fluorine) correlate with lower IC₅₀ values. The target compound’s 2-chlorophenyl (meta/ortho substitution) and methoxy groups may follow similar trends, though direct activity data are lacking.
  • Chalcone cluster 6 compounds with iodine at the meta position of Ring A showed reduced potency (IC₅₀ > 4.7 μM), suggesting bulkier substituents may hinder binding .

Biological Activity

The compound 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide , with CAS number 444590-79-8 , is a synthetic organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN2O3C_{18}H_{15}ClN_{2}O_{3} with a molecular weight of 342.8 g/mol . The structure includes multiple functional groups such as chloro, methoxy, and cyano, which contribute to its reactivity and biological interactions.

PropertyValue
CAS Number444590-79-8
Molecular FormulaC18H15ClN2O3
Molecular Weight342.8 g/mol
Functional GroupsChloro, Methoxy, Cyano

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may modulate enzyme activity or receptor binding, influencing cellular pathways related to inflammation, cancer proliferation, and neuroprotection. The presence of electron-withdrawing and donating substituents enhances its potential for biological interactions.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of the compound have shown potent inhibition of tubulin polymerization, leading to apoptosis in cancer cells. In a study evaluating various derivatives for their cytotoxicity against leukemia cell lines, several compounds were found to be more potent than standard chemotherapeutics like colchicine .

Anti-inflammatory Effects

Inhibition of inflammatory pathways has been observed in related compounds through their action on leukotriene receptors. This suggests that this compound may also possess anti-inflammatory properties by modulating calcium mobilization in specific cell types .

Neuroprotective Properties

Preliminary studies indicate potential neuroprotective effects against ischemic damage. In vivo tests showed that related compounds significantly prolonged survival times in models of acute cerebral ischemia, suggesting possible applications in treating stroke or neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study on novel derivatives indicated that certain analogs exhibited IC50 values lower than established drugs against leukemia cell lines, demonstrating their potential as effective anticancer agents .
  • Inflammation Inhibition : Compounds structurally similar to this compound were tested for their ability to inhibit leukotriene B4 receptors, showing promising results in reducing inflammatory responses in vitro .
  • Neuroprotective Studies : Research highlighted the neuroprotective effects of similar compounds in models of ischemia, where they demonstrated significant reductions in mortality rates and improvements in neurological function post-injury .

Q & A

Q. What are the key synthetic routes for 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl rings followed by coupling reactions. For example, analogous compounds (e.g., ) use Suzuki-Miyaura coupling for aryl-aryl bond formation, with palladium catalysts and base optimization (e.g., K2_2CO3_3 in DMF at 80°C). Yield optimization may require inert atmosphere control and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitoring intermediates via 1^1H NMR and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can resolve the methoxy, chlorophenyl, and cyano groups. The α,β-unsaturated enamide moiety shows characteristic downfield shifts (~6.5–7.5 ppm for vinyl protons).
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) are diagnostic.
  • X-ray crystallography (if crystalline): Used to resolve stereochemistry, as demonstrated in structurally similar spirocyclic compounds ().

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 150–200°C range for similar enamide derivatives).
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives from cyano group degradation) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature may lower LUMO energy, enhancing reactivity with nucleophiles.
  • Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The methoxyphenyl and chlorophenyl moieties may exhibit π-π stacking with aromatic residues in binding pockets, as seen in analogous structures () .

Q. What strategies resolve contradictory data in pharmacological assays (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :
  • Assay Replication : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Metabolic Stability Testing : Use liver microsomes to assess if cytochrome P450-mediated degradation alters efficacy.
  • Orthogonal Assays : Combine enzymatic (e.g., fluorogenic substrates) and cellular (e.g., apoptosis markers) assays to cross-validate results. Contradictions may arise from off-target effects or metabolite interference .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-chlorophenyl or fluorophenyl) and test for potency shifts.
  • Pharmacophore Mapping : Identify critical moieties (e.g., cyano group’s role in hydrogen bonding) using 3D-QSAR models.
  • Data Integration : Tabulate IC50_{50}, logP, and solubility (see example table below) to correlate physicochemical properties with activity .

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